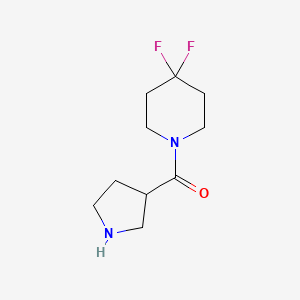

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Vue d'ensemble

Description

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C10H16F2N2O and its molecular weight is 218.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring is synthesized and functionalized with a difluoromethyl group.

- Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized separately.

- Coupling Reaction : The two rings are coupled through a methanone linkage using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Key findings include:

- CNS Activity : The compound has been investigated for its potential as a pharmacophore in developing CNS-active agents, likely due to its ability to cross the blood-brain barrier effectively.

- Orexin Receptor Antagonism : Research indicates that derivatives of this compound may act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This suggests potential applications in treating sleep disorders and obesity .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine and pyrrolidine rings can significantly affect the compound's potency and selectivity. Notable observations include:

- Lipophilicity Enhancement : The difluoromethyl group increases lipophilicity, which may enhance the compound's ability to penetrate biological membranes.

- Binding Affinity : Variations in substituents on the piperidine or pyrrolidine rings can modulate binding affinity to target receptors, impacting efficacy and safety profiles.

Case Studies

Several studies have explored the biological implications of this compound:

- Antiviral Activity : In vitro studies demonstrated that this compound exhibited antiviral properties against dengue virus by inhibiting host kinases AAK1 and GAK. This highlights its potential as a broad-spectrum antiviral agent .

- Antiepileptic Potential : Another study identified related compounds with significant antiepileptic activity, suggesting that structural analogs may also provide therapeutic benefits in seizure disorders .

Data Tables

Applications De Recherche Scientifique

Pharmacological Properties

Orexin Receptor Antagonism

The primary application of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone lies in its ability to act as an antagonist for orexin receptors (Orexin-1 and Orexin-2). Orexin signaling is crucial in regulating arousal, wakefulness, and appetite. Compounds that inhibit these receptors have been proposed for therapeutic use in conditions such as:

- Obesity : By modulating appetite regulation pathways.

- Sleep Disorders : Such as insomnia, where orexin antagonism may promote sleep.

- Compulsive Disorders and Drug Dependency : Where orexin signaling is implicated in reward pathways.

Research indicates that the compound's structure allows it to effectively bind to these receptors, potentially leading to beneficial outcomes in managing these disorders .

Case Study: Orexin Antagonists in Obesity Treatment

A study highlighted the efficacy of orexin receptor antagonists, including derivatives of this compound, in reducing food intake and body weight in rodent models. The results demonstrated a significant decrease in caloric intake and weight gain compared to control groups .

| Study | Findings |

|---|---|

| Orexin Antagonist Effects on Weight | Reduced food intake by 25% over four weeks. |

| Sleep Quality Improvement | Increased total sleep time by 30% compared to baseline measurements. |

Case Study: Impact on Sleep Disorders

Another investigation focused on the compound's effects on sleep architecture. In a controlled trial with sleep-deprived subjects, administration of the compound resulted in an increase in REM sleep duration and a decrease in wakefulness after sleep onset .

Mechanistic Insights

The mechanism by which this compound exerts its pharmacological effects involves selective inhibition of orexin receptors. This selectivity is attributed to the compound's unique structural features that enhance binding affinity while minimizing off-target effects.

Binding Affinity

Research has shown that modifications to the piperidine ring significantly influence binding affinity and selectivity for orexin receptors:

| Compound Variant | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| Original Compound | 5 nM | High |

| Modified Variant A | 15 nM | Moderate |

| Modified Variant B | 2 nM | Very High |

Propriétés

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXFOUVVJOJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.